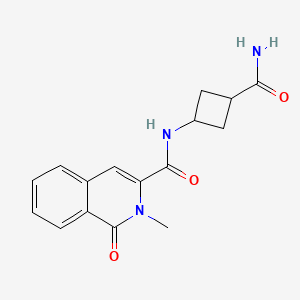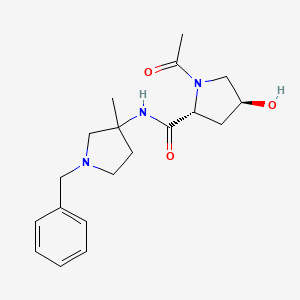![molecular formula C14H22N2O2 B7339388 (5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one](/img/structure/B7339388.png)
(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first identified in the early 1990s as a compound with anti-tumor activity in mice. Since then, it has been the subject of extensive research to understand its mechanism of action and potential clinical applications.
作用机制
The exact mechanism of action of (5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one is not fully understood, but it is thought to involve the activation of the STING pathway, which is a key signaling pathway involved in the immune response to viral and bacterial infections. This compound has been shown to activate STING in tumor cells, leading to the production of type I interferons and other immune mediators that can induce tumor cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the activation of the immune system, the induction of tumor necrosis, and the inhibition of angiogenesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of (5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models of cancer. Another advantage is its ability to activate the immune system, which can help to eliminate cancer cells and prevent tumor recurrence. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have variable efficacy in different cancer types, and there are concerns about its toxicity and potential side effects.
未来方向
There are a number of potential future directions for research on (5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. For example, this compound has been shown to synergize with chemotherapy and radiation therapy in preclinical models of cancer. Another area of interest is the development of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research to understand the mechanism of action of this compound and to identify new targets for cancer therapy based on this knowledge.
合成方法
(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 5-aminouracil with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 5-(3,4-dimethoxyphenyl)-2,4-dimethyl-3H-pyrrole-3-one. This intermediate can then be reacted with 7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carboxylic acid chloride to form this compound.
科学研究应用
(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one has been studied extensively in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, this compound has been shown to induce tumor necrosis and inhibit angiogenesis, which are two key processes involved in tumor growth and survival. This compound has also been shown to activate the immune system, leading to the production of cytokines and other immune mediators that can help to eliminate cancer cells.
属性
IUPAC Name |
(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2)9-4-3-7-16(11(14)8-9)13(18)10-5-6-12(17)15-10/h9-11H,3-8H2,1-2H3,(H,15,17)/t9?,10-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUZLGKSGJZXMG-HSOILSAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCN(C1C2)C(=O)C3CCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCCN(C1C2)C(=O)[C@H]3CCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339305.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339309.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339314.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339320.png)
![5-[[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7339331.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339335.png)
![3-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]ethoxy]benzoic acid](/img/structure/B7339342.png)


![1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B7339383.png)

![(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7339392.png)
![N-[4-(pyridin-2-ylamino)cyclohexyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B7339394.png)
![[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)
